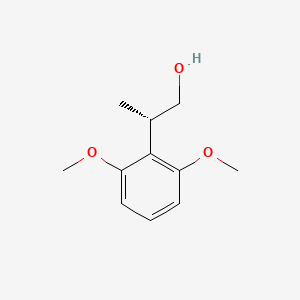

(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol

Description

(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol is a chiral secondary alcohol characterized by a 2,6-dimethoxyphenyl group attached to the second carbon of a propan-1-ol backbone. Its molecular weight is 196.2 g/mol, and the (2S) configuration distinguishes it from its enantiomer, (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol, which has been discontinued as a laboratory reagent . However, direct pharmacological or toxicological data for the (2S)-enantiomer are sparse in the literature, necessitating comparisons with structurally or functionally related compounds.

Properties

IUPAC Name |

(2S)-2-(2,6-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPUTYHIBDTKSV-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method to synthesize (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol involves an aldol condensation reaction between 2,6-dimethoxybenzaldehyde and acetone, followed by reduction of the resulting α,β-unsaturated ketone.

Grignard Reaction: Another method involves the Grignard reaction where 2,6-dimethoxybenzyl chloride reacts with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the intermediate compounds under controlled conditions to ensure high yield and purity. The choice of catalyst, temperature, and pressure are optimized to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: 2,6-Dimethoxybenzaldehyde or 2,6-Dimethoxyacetophenone.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different substituents replacing the methoxy groups.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic effects.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- The position of methoxy groups (e.g., 2,6- vs. 2-methoxy) and additional substituents (e.g., indolyloxy moieties) significantly alter biological activity.

- The absence of an indole ring in (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol may reduce receptor affinity compared to these derivatives.

Pharmacological Agents with 2,6-Dimethoxyphenyl Moieties

- SR142948A : A neurotensin receptor antagonist containing a 2,6-dimethoxyphenylpyrazole group. It demonstrates high affinity for NT₁ receptors (Kᵢ = 0.3 nM) and is used in neuropharmacological studies .

- SR48692: Another neurotensin antagonist with a 2,6-dimethoxyphenylpyrazole structure, showing selectivity for peripheral vs. central receptors .

This suggests that this compound could similarly target receptors sensitive to bulky aromatic groups.

Data Tables

Table 1. Molecular and Pharmacological Comparison of Related Compounds

*Estimated based on structural similarity.

Research Findings and Implications

- Substituent Positioning: The 2,6-dimethoxy configuration enhances steric bulk, which may improve receptor selectivity but reduce solubility compared to mono-methoxy analogs.

- Stereochemical Impact: Enantiomeric differences in related compounds (e.g., β-blockers like propranolol) suggest that the (2S)-enantiomer could exhibit distinct pharmacokinetics or toxicity .

- Knowledge Gaps: No direct data exist for this compound’s antiarrhythmic, adrenoceptor, or neurotensin receptor interactions. Empirical studies are required to validate hypotheses derived from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.